beta-Caryophyllene

Description

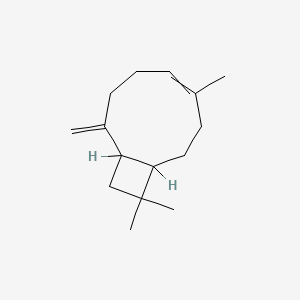

Structure

2D Structure

3D Structure

Properties

CAS No. |

87-44-5 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1R,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |

InChI |

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/t13-,14-/m1/s1 |

InChI Key |

NPNUFJAVOOONJE-ZIAGYGMSSA-N |

SMILES |

CC1=CCCC(=C)C2CC(C2CC1)(C)C |

Isomeric SMILES |

CC1=CCCC(=C)[C@H]2CC([C@@H]2CC1)(C)C |

Canonical SMILES |

CC1=CCCC(=C)C2CC(C2CC1)(C)C |

Appearance |

Solid powder |

boiling_point |

264 to 266 °F at 14 mmHg (NTP, 1992) |

density |

0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float 0.899-0.908 |

flash_point |

214 °F (NTP, 1992) |

melting_point |

< 25 °C |

Other CAS No. |

87-44-5 |

physical_description |

Liquid |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) Insoluble in water; soluble in oils, ether Soluble (in ethanol) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(E)-beta-caryophyllene beta-caryophyllene caryophyllene caryophyllene, (R*,4Z,9S*)-(+-)-isomer caryophyllene, (R-(R*,4E,9S))-isomer caryophyllene, (R-(R*,4Z,9S*))-isomer caryophyllene, (S-(R*,4E,9S*))-isomer caryophyllene, (S-(R*,4Z,9S*))-isomer isocaryophyllene trans-caryophyllene |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Elucidation of β-Caryophyllene: A Technical and Historical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical and scientific overview of β-caryophyllene, a widely distributed bicyclic sesquiterpene. It details the journey from its initial discovery in the 19th century to the modern understanding of its pharmacological significance as a selective agonist of the cannabinoid receptor type 2 (CB2). This document outlines the classical and contemporary experimental protocols employed in its isolation, purification, and structural elucidation. Quantitative data from historical and recent studies are presented in structured tables for comparative analysis. Furthermore, key experimental workflows and the intricate CB2 receptor signaling pathway are visualized using Graphviz diagrams to facilitate a deeper understanding of this multifaceted natural compound.

Introduction

Beta-caryophyllene is a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including cloves (Syzygium aromaticum), black pepper (Piper nigrum), and cannabis (Cannabis sativa).[1] Its unique chemical structure, featuring a rare trans-fused cyclobutane (B1203170) ring within a nine-membered ring, has intrigued chemists for over a century.[2] Initially explored for its contribution to the aroma and flavor of spices, β-caryophyllene has emerged as a molecule of significant pharmacological interest. This is primarily due to its selective binding to and activation of the cannabinoid receptor type 2 (CB2), positioning it as a "dietary cannabinoid" with potent anti-inflammatory and analgesic properties, devoid of the psychoactive effects associated with CB1 receptor activation.[3][4]

This guide traces the historical milestones in the discovery and characterization of β-caryophyllene, from its first mention in the early 19th century to the definitive elucidation of its complex structure and its more recent recognition as a key player in the endocannabinoid system.

Historical Discovery and Early Investigations

The story of β-caryophyllene begins in the era of natural product chemistry, long before the advent of modern analytical techniques.

Initial Discovery (1834)

The first recorded mention of the hydrocarbon that would later be named caryophyllene (B1175711) was in 1834 by Ettling , who noted its presence as a component of clove oil.[2] However, at this time, the techniques for isolating and characterizing such compounds were in their infancy, and it would be several decades before a more detailed investigation was undertaken.

Isolation and Early Characterization (Late 19th Century)

The systematic study of terpenes, including β-caryophyllene, was pioneered by chemists like Otto Wallach . In the late 19th century, Wallach and his contemporaries began to isolate and classify various terpenes from essential oils.[5] The primary method for isolating β-caryophyllene from clove oil during this period was fractional distillation . This technique separates compounds based on their different boiling points.

Structural Elucidation: A Century-Long Puzzle

Determining the intricate structure of β-caryophyllene was a significant challenge for organic chemists and spanned several decades of research, relying on classical methods of chemical degradation and synthesis.

Early Degradation Studies (Early 20th Century)

Chemists like Semmler and Mayer conducted early chemical degradation studies to unravel the carbon skeleton of β-caryophyllene. A key technique employed was ozonolysis , a process that cleaves carbon-carbon double bonds.[2] By analyzing the fragments produced from the ozonolysis of β-caryophyllene and its derivatives, researchers could piece together parts of its structure. These early studies established that β-caryophyllene was a bicyclic sesquiterpene (C15H24) containing two double bonds.[2]

The Contribution of Leopold Ruzicka

The Nobel laureate Leopold Ruzicka made significant contributions to the structural elucidation of many terpenes, including β-caryophyllene.[5] Through a series of meticulous chemical degradation experiments, Ruzicka and his team proposed several potential structures. However, the unusual nine-membered ring and the embedded cyclobutane ring made definitive structural assignment incredibly difficult with the available techniques.[2]

Final Confirmation and Synthesis (Mid-20th Century)

The correct structure of β-caryophyllene was finally confirmed through a combination of further chemical studies and, crucially, the first total synthesis of (±)-caryophyllene in 1964 by E.J. Corey's group . This landmark achievement in organic synthesis unequivocally validated the proposed structure.

Physicochemical Properties

The physical and chemical properties of β-caryophyllene have been documented over many years, with increasing accuracy as analytical methods improved.

| Property | Historical Data (Early 20th Century) | Modern Data |

| Molecular Formula | C15H24 | C15H24 |

| Molecular Weight | ~204 g/mol | 204.35 g/mol [6] |

| Boiling Point | 129-130 °C at 14 mmHg[7] | 262-264 °C at 760 mmHg[8] |

| Density | ~0.908 g/mL at 20 °C | 0.901 g/mL at 25 °C[7] |

| Refractive Index | ~1.500 at 20 °C | 1.498-1.504 at 20 °C[4] |

Experimental Protocols

This section details the methodologies, both classical and modern, used in the study of β-caryophyllene.

Classical Isolation: Fractional Distillation of Clove Oil (circa 1900)

This protocol is a representation of the methods likely used by early researchers like Wallach.

Objective: To isolate the hydrocarbon fraction (containing β-caryophyllene) from clove essential oil.

Apparatus:

-

Distillation flask with a fractionating column (e.g., a Hempel or Vigreux column)

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or water bath

Procedure:

-

Clove essential oil is placed in the distillation flask.

-

The apparatus is assembled for fractional distillation.

-

The oil is heated, and the vapor passes into the fractionating column.

-

The temperature at the top of the column is monitored closely.

-

Fractions are collected at different temperature ranges. The fraction boiling around 129-130 °C at reduced pressure (14 mmHg) would contain β-caryophyllene.[7]

-

The collected fraction is a mixture of sesquiterpenes, with β-caryophyllene as a major component.

Classical Structural Elucidation: Ozonolysis

This generalized protocol is based on the principles of ozonolysis used in the early 20th century for structure determination.

Objective: To cleave the double bonds of β-caryophyllene and analyze the resulting fragments to deduce its carbon skeleton.

Materials:

-

Purified β-caryophyllene

-

Ozone generator

-

Solvent (e.g., chloroform, ethyl acetate)

-

Reducing agent (e.g., zinc dust and water) or oxidizing agent (e.g., hydrogen peroxide)

-

Apparatus for chemical reactions and work-up (flasks, funnels, etc.)

Procedure:

-

β-Caryophyllene is dissolved in an inert solvent at low temperature (e.g., -78 °C).

-

A stream of ozone is bubbled through the solution until the reaction is complete (indicated by a color change).

-

The resulting ozonide is then treated with a work-up agent.

-

Reductive work-up (e.g., with zinc and water) yields aldehydes and ketones.

-

Oxidative work-up (e.g., with hydrogen peroxide) yields carboxylic acids and ketones.

-

-

The resulting fragments are then isolated, purified (e.g., by crystallization or further distillation), and identified through classical chemical tests and derivatization.

Modern Isolation and Purification: High-Speed Countercurrent Chromatography (HSCCC)

Objective: To achieve high-purity isolation of β-caryophyllene from an essential oil matrix.

Instrumentation:

-

High-Speed Countercurrent Chromatograph

-

Solvent delivery system

-

Fraction collector

-

Detector (e.g., Evaporative Light Scattering Detector - ELSD)

Procedure:

-

Solvent System Selection: A suitable two-phase solvent system is chosen. For β-caryophyllene, a common system is n-hexane-dichloromethane-acetonitrile.

-

Sample Preparation: The crude essential oil is dissolved in a portion of the mobile phase.

-

HSCCC Operation:

-

The coil of the HSCCC is filled with the stationary phase.

-

The apparatus is rotated at a specific speed to create a strong centrifugal force.

-

The mobile phase is pumped through the coil.

-

The sample is injected into the system.

-

-

Separation and Collection: As the mobile phase flows through the stationary phase, compounds in the sample partition between the two phases based on their partition coefficients, leading to separation. Fractions are collected as they elute from the column.

-

Analysis: The purity of the β-caryophyllene in the collected fractions is determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Modern Understanding: A Selective CB2 Receptor Agonist

The discovery in 2008 that β-caryophyllene is a selective agonist of the CB2 receptor revolutionized the scientific interest in this compound.[9]

The Endocannabinoid System and CB2 Receptors

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a range of physiological processes. It consists of endocannabinoids, receptors, and enzymes. The two primary receptors are the CB1 and CB2 receptors. While CB1 receptors are abundant in the central nervous system and mediate the psychoactive effects of cannabinoids like THC, CB2 receptors are primarily expressed in immune cells and peripheral tissues.[4] Activation of CB2 receptors is associated with anti-inflammatory and analgesic effects.[10]

β-Caryophyllene as a CB2 Agonist

β-Caryophyllene binds to the CB2 receptor with a moderate affinity (Ki ≈ 155 nM).[11] This binding initiates a cascade of intracellular signaling events. As a functional agonist, it mimics the action of endogenous cannabinoids at the CB2 receptor.

CB2 Receptor Signaling Pathway

Upon binding of β-caryophyllene to the CB2 receptor, which is a G-protein coupled receptor (GPCR), a conformational change occurs, leading to the activation of intracellular signaling pathways.

Key signaling events include:

-

Inhibition of Adenylyl Cyclase: Activation of the Gi/o protein coupled to the CB2 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[11]

-

Modulation of MAP Kinase Pathways: β-Caryophyllene has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[11]

-

Activation of PI3K/AKT Pathway: The PI3K/AKT pathway, which is involved in cell survival and proliferation, can also be activated.

-

Inhibition of NF-κB: A crucial anti-inflammatory mechanism of β-caryophyllene is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines.

-

Reduction of Pro-inflammatory Cytokines: By inhibiting NF-κB and other inflammatory pathways, β-caryophyllene reduces the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][12]

Conclusion

The journey of β-caryophyllene from a fragrant component of clove oil to a well-characterized selective CB2 receptor agonist is a testament to the evolution of natural product chemistry and pharmacology. The early, painstaking work of chemists who relied on classical methods of isolation and degradation laid the foundation for our modern understanding. Today, with advanced analytical and biological techniques, we can appreciate the intricate mechanisms by which this dietary cannabinoid exerts its therapeutic effects. For researchers, scientists, and drug development professionals, β-caryophyllene represents a fascinating lead compound with a favorable safety profile and a clear mechanism of action, offering a promising avenue for the development of novel anti-inflammatory and analgesic therapies.

References

- 1. Missing Measurements of Sesquiterpene Ozonolysis Rates and Composition Limit Understanding of Atmospheric Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. rhsformula.com [rhsformula.com]

- 4. (-)-Caryophyllene | C15H24 | CID 5281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. muzablends.com [muzablends.com]

- 6. (+)-beta-Caryophyllene | C15H24 | CID 20831623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. β-Caryophyllene | 87-44-5 [chemicalbook.com]

- 8. scielo.br [scielo.br]

- 9. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]

- 10. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medicinalgenomics.com [medicinalgenomics.com]

- 12. blairmedicalgroup.com [blairmedicalgroup.com]

The Botanical Bounty of Beta-Caryophyllene: A Technical Guide to its Natural Sources and Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the natural plant sources of beta-caryophyllene, a widely distributed sesquiterpene with significant pharmacological interest. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative analysis of this compound across various plant species, details established experimental protocols for its extraction and quantification, and elucidates its primary signaling pathway.

Introduction

This compound is a natural bicyclic sesquiterpene found in the essential oils of numerous plants.[1][2] It is recognized for its characteristic spicy, woody, and peppery aroma. Beyond its olfactory contributions, this compound has garnered substantial scientific attention for its selective binding to the cannabinoid receptor type 2 (CB2), positioning it as a phytocannabinoid with therapeutic potential, devoid of the psychoactive effects associated with cannabinoid receptor type 1 (CB1) activation.[1][2][3][4] This guide serves as a core resource for professionals seeking to explore and harness the therapeutic applications of this promising natural compound.

Quantitative Analysis of this compound in Plant Sources

This compound is present in a wide array of plant species, with its concentration varying significantly depending on the plant, the part of the plant used for extraction, and the geographical origin.[1][3] The following table summarizes the quantitative data of this compound content in the essential oils of several well-documented plant sources.

| Plant Species | Common Name | Plant Part | This compound Content (%) | Reference |

| Piper nigrum | Black Pepper | Fruit | 3.6 - 13.5 | [1] |

| Syzygium aromaticum | Clove | Bud | 2.1 - 17.4 | [1] |

| Cannabis sativa | Cannabis | Flower | 3.1 - 37.5 | [1] |

| Humulus lupulus | Hops | Cone | 5.3 - 14.5 | [1] |

| Copaifera officinalis | Copaiba | Oleoresin | 32.7 - 57.1 | [1] |

| Rosmarinus officinalis | Rosemary | Leaf | 2.0 - 10.5 | [1] |

| Origanum vulgare | Oregano | Leaf | 1.8 - 14.8 | [1] |

| Lavandula angustifolia | Lavender | Flower | 1.9 - 8.0 | [1] |

| Ocimum basilicum | Basil | Leaf | 1.4 - 9.1 | [1] |

| Cananga odorata | Ylang-Ylang | Flower | 2.7 - 14.3 | [1] |

Experimental Protocols

Accurate quantification and analysis of this compound are paramount for research and development. This section provides detailed methodologies for key experiments.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.

Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, flowers, bark) at room temperature until brittle. Grind the dried material into a coarse powder.

-

Apparatus Setup: Place a known quantity of the powdered plant material (e.g., 100 g) into a round-bottom flask. Add distilled water to the flask, typically at a ratio of 1:10 (w/v).

-

Distillation: Connect the flask to a Clevenger-type apparatus. Heat the flask to boiling and maintain a gentle boil for 3-4 hours. The steam and volatile components will rise, condense, and be collected in the calibrated tube of the Clevenger apparatus.

-

Oil Collection: Once the distillation is complete, allow the apparatus to cool. Carefully collect the separated essential oil from the top of the aqueous layer.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

Protocol:

-

Sample Preparation: Prepare a stock solution of the extracted essential oil by dissolving a known amount (e.g., 10 mg) in a suitable solvent such as hexane (B92381) or ethanol (B145695) to a final volume of 10 mL. Prepare a series of calibration standards of pure this compound in the same solvent.

-

GC-MS Instrument Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 40-500 amu.

-

-

Analysis: Inject 1 µL of the prepared sample and standard solutions into the GC-MS system.

-

Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the quantification of this compound, particularly in non-volatile matrices or for preparative purposes.

Protocol:

-

Sample Preparation: Prepare a stock solution of the plant extract or essential oil by dissolving a known amount in the mobile phase. Prepare a series of calibration standards of pure this compound in the same solvent.[5][6] Filter all solutions through a 0.45 µm syringe filter before injection.[5]

-

HPLC Instrument Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 95:5 v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30°C.

-

Detector: UV detector set at 210 nm.[5]

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the prepared sample and standard solutions into the HPLC system.

-

Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration by creating a calibration curve from the peak areas of the standards.

Visualized Workflows and Signaling Pathways

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

Caption: Experimental workflow for this compound analysis.

This compound Signaling through the CB2 Receptor

This compound exerts its biological effects primarily through its selective activation of the CB2 receptor, a G-protein coupled receptor. The diagram below outlines the key downstream signaling events following this interaction.[7][8][9]

Caption: this compound's CB2 receptor signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the natural sources of this compound, presenting quantitative data, experimental protocols for its analysis, and a visualization of its primary signaling mechanism. The information contained herein is intended to support and facilitate further research into the therapeutic potential of this abundant and promising phytocannabinoid. As our understanding of the endocannabinoid system and its modulation by natural compounds grows, this compound stands out as a key molecule of interest for the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Plant Natural Sources of the Endocannabinoid (E)-β-Caryophyllene: A Systematic Quantitative Analysis of Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medicinalgenomics.com [medicinalgenomics.com]

- 5. ijcrt.org [ijcrt.org]

- 6. ijcrt.org [ijcrt.org]

- 7. accurateclinic.com [accurateclinic.com]

- 8. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to the Beta-Caryophyllene Biosynthesis Pathway in Cannabis sativa

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-caryophyllene is a bicyclic sesquiterpenoid abundantly found in the essential oils of numerous plants, including Cannabis sativa. It is a significant contributor to the aroma and flavor profile of many cannabis cultivars. Beyond its organoleptic properties, this compound is recognized for its unique ability to act as a dietary cannabinoid, selectively binding to the cannabinoid receptor type 2 (CB2), which is implicated in inflammatory processes and pain perception.[1] This whitepaper provides a detailed technical overview of the biosynthesis of this compound in Cannabis sativa, focusing on the enzymatic pathways, relevant quantitative data, and the experimental methodologies used to elucidate this process.

The Biosynthetic Pathway of this compound

The synthesis of this compound in Cannabis sativa originates from the cytosolic mevalonate (B85504) (MEV) pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[2][3] These precursors are then utilized to build the C15 backbone of sesquiterpenes. The entire process is localized within the glandular trichomes, which are specialized secretory structures predominantly found on the surface of the female inflorescence.[3][4][5][6]

The key steps in the biosynthesis of this compound are as follows:

-

Isoprenoid Precursor Synthesis: Acetyl-CoA is converted through a series of enzymatic reactions in the cytosol via the mevalonate pathway to produce IPP and DMAPP.

-

Farnesyl Pyrophosphate (FPP) Synthesis: Geranyl pyrophosphate (GPP) synthase catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl pyrophosphate (GPP). Subsequently, a farnesyl pyrophosphate synthase (FPPS) catalyzes the addition of another IPP molecule to GPP, yielding the C15 compound, farnesyl pyrophosphate (FPP).[2] FPP is the direct precursor for all sesquiterpenes.

-

Cyclization of FPP to this compound: The final and committing step in this compound biosynthesis is the cyclization of the linear FPP molecule. This complex intramolecular rearrangement is catalyzed by a specific class of enzymes known as terpene synthases (TPSs), more specifically, sesquiterpene synthases (sesqui-TPSs). In cannabis, a specific terpene synthase, CsTPS9FN, has been identified and characterized as a β-caryophyllene/α-humulene synthase.[2][3][7] This enzyme catalyzes the conversion of FPP into primarily β-caryophyllene and its isomer α-humulene.[3]

The following diagram illustrates the core biosynthetic pathway leading to this compound in Cannabis sativa.

Quantitative Data

The production of this compound is influenced by the kinetic properties of the responsible synthase enzyme and the concentration of the precursor molecule, FPP. Furthermore, the final yield of this compound varies significantly among different Cannabis sativa cultivars.

Table 1: Kinetic Parameters of a Cannabis sativa β-Caryophyllene/Humulene Synthase (CsTPS9FN)

| Parameter | Value | Substrate | Source |

| Km (μM) | 41.7 ± 3.73 | Farnesyl Pyrophosphate (FPP) | [2] |

| Vmax (µM-1 s-1) | 0.1127 ± 0.0047 | Farnesyl Pyrophosphate (FPP) | [2] |

| kcat (s-1) | 0.0113 | Farnesyl Pyrophosphate (FPP) | [2] |

Table 2: this compound Content in Dried Flower of Various Cannabis sativa Cultivars

| Cultivar | This compound Content (mg/g) | Analytical Method | Source |

| Cultivar A | 3.89 | GC-MS | [8] |

| Cultivar B | 4.69 | GC-MS | [8] |

| Unspecified Hybrid | 0.60 - 3.30 | GC-MS | [9] |

Note: The concentration of this compound can be influenced by genetic factors, growing conditions, and harvesting time.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Cannabis Terpene Synthases

This protocol is essential for obtaining purified enzyme for subsequent kinetic analysis.

Methodology:

-

Cloning: The coding sequence of the target CsTPS gene is amplified from cDNA synthesized from RNA isolated from cannabis trichomes. The amplified gene is then cloned into a suitable bacterial expression vector, such as pET28a+, which often includes a polyhistidine-tag for purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The bacterial culture is grown to a specific optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: The bacterial cells are harvested and lysed. The soluble protein fraction is then subjected to immobilized metal affinity chromatography (IMAC), which binds the polyhistidine-tagged protein. The purified protein is eluted and can be further purified by size-exclusion chromatography (SEC). Protein purity is assessed by SDS-PAGE.[2]

Terpene Synthase Activity Assay and Kinetic Analysis

This protocol is used to determine the function of a purified TPS and its kinetic parameters.

References

- 1. β-caryophyllene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Integrated platform for structural and functional analysis of terpene synthases of Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terpene synthases from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabis Glandular Trichomes: A Cellular Metabolite Factory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. realmofcaring.org [realmofcaring.org]

- 6. Introduction [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

chemical and physical properties of beta-caryophyllene

An In-depth Technical Guide to the Chemical and Physical Properties of Beta-Caryophyllene

Introduction

This compound is a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants, including cloves, black pepper, rosemary, and cannabis.[1][2] It is recognized for its characteristic woody and spicy aroma.[3][4] Beyond its use as a fragrance and flavoring agent, this compound has garnered significant attention from the scientific community for its unique pharmacological activities. Notably, it is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells.[5][6][7][8] This interaction underpins its potent anti-inflammatory, analgesic, and neuroprotective properties, making it a compound of interest for drug development.[8][9][10] This guide provides a comprehensive overview of the , detailed experimental protocols for its characterization, and a description of its primary signaling pathway.

Chemical and Physical Properties

The are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Pale yellow oily liquid | [1][11] |

| Odor | Woody, spicy, clove-like | [3][4] |

| Boiling Point | 129-130 °C at 14 mmHg; 262-264 °C at 760 mmHg | [3][12][13][14] |

| Melting Point | < 25 °C | [1][3][12] |

| Density | Approximately 0.901 - 0.9075 g/mL at 20-25 °C | [1][3][11][12] |

| Refractive Index | 1.498 - 1.504 at 20 °C | [1][3][13][15] |

| Optical Rotation | [α]/D ≈ -8° to -9° (chloroform) | [3][12] |

| Vapor Pressure | 6 Pa at 20 °C; 0.0128 mmHg at 25 °C | [3][12][16] |

| Flash Point | > 93 °C (200 °F) | [11][13][16] |

| LogP (Octanol/Water) | 6.30 | [1][16] |

Molecular and Spectroscopic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄ | [3][5][11] |

| Molecular Weight | 204.35 g/mol | [1][3][17] |

| CAS Number | 87-44-5 | [3][14] |

| IUPAC Name | (1R,4E,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, and oils. | [1][3][13][17] |

| Kovats Retention Index | Standard non-polar: ~1418-1465 | [1][18] |

Experimental Protocols

The characterization and quantification of this compound are commonly performed using chromatographic techniques, particularly Gas Chromatography (GC) coupled with various detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the definitive identification and quantification of this compound in complex matrices such as essential oils and plant extracts.

Methodology:

-

Sample Preparation:

-

For essential oils, dilute the sample in a suitable organic solvent (e.g., hexane, ethanol, or methanol) to a concentration within the calibrated range of the instrument.[19]

-

For plant material, an extraction step is necessary. This can be achieved through hydrodistillation or solvent extraction.

-

For trace analysis, Headspace Solid-Phase Microextraction (HS-SPME) can be employed to concentrate the volatile this compound from the sample matrix before injection.[20] A sample is placed in a sealed vial and heated to allow volatile compounds to enter the headspace. An SPME fiber is then exposed to the headspace to adsorb the analytes.[20]

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or similar.

-

Mass Spectrometer: Agilent 5977A MSD or similar.

-

Column: HP-5MS (5% phenyl-methylsiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[19][21]

-

Injector: Split/splitless injector, typically operated in split mode to avoid column overloading. For SPME, a splitless injection is used for desorption of the fiber.[20]

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[21]

-

Oven Temperature Program: An initial temperature of 70 °C held for 1 minute, followed by a ramp of 2 °C/min to 155 °C, and then a ramp of 10 °C/min to 250 °C, with a final hold time.[21] This program can be optimized depending on the complexity of the sample matrix.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-500.

-

-

Data Analysis:

-

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak with that of a certified reference standard and by matching the mass spectrum with libraries such as NIST.

-

Quantification is typically performed using an internal standard method. A known concentration of an internal standard (e.g., α-humulene) is added to all samples and calibration standards.[21] A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration in the sample is then determined from this curve.[21]

-

References

- 1. (-)-Caryophyllene | C15H24 | CID 5281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Caryophyllene - Wikipedia [en.wikipedia.org]

- 3. β-Caryophyllene CAS#: 87-44-5 [m.chemicalbook.com]

- 4. β-Caryophyllene | 87-44-5 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rhsformula.com [rhsformula.com]

- 8. This compound: The Science of Pain Management and Inflammation Control - The Orange Plan [theorangeplan.weebly.com]

- 9. researchgate.net [researchgate.net]

- 10. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is this compound? - Floraplex Terpenes [buyterpenesonline.com]

- 12. 87-44-5 CAS MSDS (β-Caryophyllene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. aurochemicals.com [aurochemicals.com]

- 14. jnfuturechemical.com [jnfuturechemical.com]

- 15. chemimpex.com [chemimpex.com]

- 16. parchem.com [parchem.com]

- 17. lifetechindia.com [lifetechindia.com]

- 18. Caryophyllene,alpha + beta mixt. | C15H24 | CID 5354499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Gas chromatography for β-caryophyllene determination in St. John’s wort infused oil [lmaleidykla.lt]

- 21. Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene - PMC [pmc.ncbi.nlm.nih.gov]

Beta-Caryophyllene: A Technical Guide to its Selective CB2 Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-caryophyllene (BCP) is a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including black pepper, cloves, and cannabis. Emerging as a significant phytocannabinoid, BCP has garnered considerable attention for its selective agonism at the cannabinoid type 2 (CB2) receptor, without the psychoactive effects associated with cannabinoid type 1 (CB1) receptor activation. This unique pharmacological profile positions BCP as a promising therapeutic agent for a variety of pathologies, particularly those with an inflammatory or neuropathic component. This technical guide provides an in-depth overview of the core pharmacology of this compound as a selective CB2 receptor agonist, detailing its binding affinity, signaling pathways, and the experimental methodologies used for its characterization.

Data Presentation: Quantitative Analysis of this compound's CB2 Receptor Interaction

The following tables summarize key quantitative data that define the interaction of this compound with the CB2 receptor.

Table 1: Binding Affinity of this compound for the Human CB2 Receptor

| Parameter | Value | Radioligand Used | Cell Line | Reference |

| Kᵢ (nM) | 155 ± 4 | [³H]CP-55,940 | HEK-293 cells expressing human CB2R | [1][2] |

Table 2: Functional Activity of this compound at the Human CB2 Receptor

| Assay Type | Parameter | Value | Reference |

| cAMP Functional Assay | EC₅₀ (µM) | ~11.5 | [1] |

Mechanism of Action and Signaling Pathways

This compound acts as a full agonist at the CB2 receptor, initiating a cascade of intracellular signaling events.[3] The CB2 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gαi/o.[4] Activation of the CB2 receptor by BCP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][5]

Downstream of adenylyl cyclase inhibition, BCP-mediated CB2 receptor activation can trigger several other signaling pathways, including:

-

Intracellular Calcium Mobilization: Activation of the CB2 receptor can lead to the release of calcium from intracellular stores.[1]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: BCP has been shown to weakly activate the MAPK pathways, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38.[1]

These signaling events collectively contribute to the anti-inflammatory and analgesic effects of this compound.

Signaling Pathway Diagram

Caption: BCP Activated CB2 Receptor Signaling Pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound as a selective CB2 receptor agonist.

In Vitro Assays

1. CB2 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the CB2 receptor by measuring its ability to displace a known radioligand.

-

Materials:

-

Receptor Membranes: Commercially available cell membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

Scintillation Cocktail.

-

96-well Filter Plates (e.g., GF/B or GF/C glass fiber filters).

-

Scintillation Counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competition binding (radioligand + membranes + varying concentrations of this compound).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer.

-

Add scintillation cocktail to the filters and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[6]

-

2. cAMP Inhibition Assay

This functional assay measures the ability of a CB2 receptor agonist to inhibit forskolin-stimulated cAMP production.

-

Materials:

-

HEK-293 or CHO cells stably expressing human CB2R.

-

Assay Buffer (e.g., HBSS).

-

Forskolin (B1673556) (FSK).

-

This compound.

-

Reference CB2R agonist (e.g., CP-55,940).

-

cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).

-

-

Procedure:

-

Seed CB2R-expressing cells in a 96- or 384-well plate and incubate overnight.

-

Prepare serial dilutions of this compound and the reference agonist.

-

Aspirate the culture medium and add the test compounds to the wells.

-

Add a solution of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase.

-

Incubate the plate for the recommended time according to the cAMP kit manufacturer's instructions.

-

Lyse the cells and measure the intracellular cAMP levels using the detection kit.

-

Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[7][8]

-

3. Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CB2R activation.

-

Materials:

-

HEK-293 or CHO cells stably expressing human CB2R.

-

96-well black, clear-bottom plates.

-

Fluo-4 AM calcium indicator dye.

-

Assay buffer (e.g., HBSS).

-

This compound.

-

Reference CB2R agonist.

-

-

Procedure:

-

Seed cells onto 96-well plates and incubate overnight.

-

Load the cells with Fluo-4 AM dye.

-

Wash the cells to remove excess dye.

-

Prepare serial dilutions of this compound.

-

Use a microplate reader to measure baseline fluorescence.

-

Add the test compounds and immediately measure the change in intracellular calcium by monitoring fluorescence.

-

Plot the peak fluorescence intensity against the logarithm of the agonist concentration to determine the EC₅₀ value.[7][9]

-

In Vivo Assays

1. Carrageenan-Induced Paw Edema Model (Mouse)

This model is used to assess the anti-inflammatory activity of a compound.

-

Animals: Male or female mice.

-

Materials:

-

Carrageenan (1% in saline).

-

This compound.

-

Vehicle (e.g., olive oil).

-

Plethysmometer or calipers.

-

-

Procedure:

-

Administer this compound or vehicle orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), inject carrageenan into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition compared to the vehicle-treated group.[10][11]

-

2. Formalin Test (Mouse)

This model assesses both acute and persistent pain.

-

Animals: Male or female mice.

-

Materials:

-

Formalin (e.g., 1-5% in saline).

-

This compound.

-

Vehicle.

-

Observation chamber.

-

-

Procedure:

-

Administer this compound or vehicle.

-

After a set time, inject formalin into the dorsal surface of a hind paw.

-

Observe the animal and record the amount of time spent licking the injected paw.

-

Analyze the data in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).[12][13]

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing BCP.

Structure-Activity Relationship and Selectivity

The selectivity of this compound for the CB2 receptor over the CB1 receptor is a key aspect of its therapeutic potential. Molecular docking studies have suggested that the (E)-double bond conformation of BCP is crucial for its binding to the CB2 receptor.[3] It is thought to bind within a hydrophobic pocket of the receptor, forming π-π stacking interactions with specific amino acid residues such as F117 and W258.[1]

The absence of a phenolic hydroxyl group, which is a common feature in classical cannabinoids that bind to the CB1 receptor, may contribute to BCP's lack of CB1 activity and, consequently, its non-psychoactive nature.

Structure-Selectivity Relationship Diagram

Caption: Relationship of BCP's structure to its CB2 selectivity.

Conclusion

This compound stands out as a naturally occurring, selective CB2 receptor agonist with well-documented anti-inflammatory and analgesic properties. Its favorable safety profile and lack of psychotropic effects make it an attractive candidate for further research and development in the management of a range of disorders. The experimental protocols and data presented in this guide provide a comprehensive foundation for scientists and researchers to explore the full therapeutic potential of this promising phytocannabinoid.

References

- 1. This compound is a dietary cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. inotiv.com [inotiv.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to the Mechanism of Action of Beta-Caryophyllene on CB2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-caryophyllene (BCP), a bicyclic sesquiterpene found in numerous essential oils, has garnered significant scientific attention for its selective binding to and activation of the cannabinoid receptor type 2 (CB2). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the interaction of this compound with the CB2 receptor. It details the binding kinetics, downstream signaling cascades, and functional outcomes of this interaction, supported by quantitative data and comprehensive experimental protocols. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interplay between this compound and this critical therapeutic target.

Introduction

The endocannabinoid system, a ubiquitous signaling network, plays a pivotal role in regulating a myriad of physiological processes. The cannabinoid receptor type 2 (CB2) is a key component of this system, primarily expressed in immune cells, and has emerged as a promising therapeutic target for a range of pathologies, including inflammatory, neurodegenerative, and pain-related disorders, without the psychotropic side effects associated with cannabinoid receptor type 1 (CB1) activation.[1][2][3] this compound, a naturally occurring dietary cannabinoid, is a selective agonist for the CB2 receptor, making it a compound of significant interest for drug development.[2][4][5][6][7] This document serves as a comprehensive resource on the mechanism of action of this compound at the CB2 receptor.

Ligand-Receptor Interaction and Binding Affinity

This compound has been identified as a selective, full agonist at the human CB2 receptor.[2][4][5] Molecular docking studies suggest that this compound binds within a hydrophobic pocket of the CB2 receptor, a site also recognized by the potent synthetic CB2 agonist CP55,940.[8][9] The binding affinity of this compound for the CB2 receptor has been quantified through radioligand binding assays.

Table 1: Binding Affinity of this compound for Human CB2 Receptor

| Parameter | Value | Cell Line | Radioligand | Reference |

| Kᵢ | 155 ± 4 nM | Not Specified | [³H]CP-55,940 | [3][10] |

| pKᵢ | 155 nM | Not Specified | Not Specified | [11] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Intracellular Signaling Pathways

Upon binding to the G protein-coupled CB2 receptor, this compound initiates a cascade of intracellular signaling events. As the CB2 receptor is primarily coupled to the inhibitory G protein (Gαi), its activation by this compound leads to the modulation of several key downstream pathways.

Inhibition of Adenylyl Cyclase and cAMP Production

A primary consequence of Gαi activation is the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[12][13] this compound has been shown to dose-dependently inhibit forskolin-stimulated cAMP production in cells expressing the CB2 receptor.[10] This reduction in intracellular cAMP levels is a hallmark of CB2 receptor agonism and contributes to the anti-inflammatory effects of this compound.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound also modulates the activity of mitogen-activated protein kinases (MAPKs), a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The specific MAPK pathways affected by this compound's action on the CB2 receptor include:

-

Extracellular signal-regulated kinases 1 and 2 (ERK1/2): this compound has been shown to induce the phosphorylation of ERK1/2.[1] However, in the context of an inflammatory stimulus like lipopolysaccharide (LPS), this compound can inhibit LPS-induced phosphorylation of ERK1/2, demonstrating a modulatory role.[8][9]

-

c-Jun N-terminal kinases (JNK): Similar to its effect on ERK1/2, this compound can inhibit LPS-induced phosphorylation of JNK.[8]

-

p38 MAPK: Activation of the p38 MAPK pathway is also influenced by this compound binding to the CB2 receptor.[11]

Modulation of the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and apoptosis. This compound, through CB2 receptor activation, has been shown to activate the PI3K/Akt pathway, which can contribute to its neuroprotective and anti-apoptotic effects.[8]

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

In addition to its direct action on the CB2 receptor, this compound has been shown to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-γ.[4][5][14] This interaction may contribute to the anti-inflammatory and metabolic regulatory effects of this compound. The activation of PPARs can occur downstream of CB2 receptor signaling, suggesting a potential crosstalk between these two pathways.[15]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on CB2 receptors.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for the CB2 receptor.

Materials:

-

HEK-293 or CHO cells stably expressing the human CB2 receptor.

-

Cell culture medium and supplements.

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

Radioligand: [³H]CP-55,940.

-

Non-labeled ligand for non-specific binding (e.g., WIN 55,212-2).

-

This compound stock solution.

-

96-well plates.

-

Filtration system (cell harvester and glass fiber filters).

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation:

-

Culture CB2-expressing cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in Lysis Buffer using a Dounce homogenizer.

-

Centrifuge to pellet nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, set up reactions for total binding (radioligand only), non-specific binding (radioligand + excess non-labeled ligand), and competitive binding (radioligand + varying concentrations of this compound).

-

Add the cell membrane preparation to each well.

-

Add the [³H]CP-55,940 to each well at a concentration near its K₋.

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold Assay Buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) and calculate the Kᵢ using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production.[12][13]

Materials:

-

HEK-293 or CHO cells stably expressing the human CB2 receptor.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS).

-

This compound stock solution.

-

cAMP detection kit (e.g., HTRF, LANCE).

-

384-well white plate.

Procedure:

-

Cell Seeding:

-

Seed CB2-expressing cells into a 384-well plate and incubate overnight.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound.

-

-

Assay:

-

Remove the culture medium and add the diluted this compound or vehicle control to the wells.

-

Incubate at room temperature for 15-30 minutes.

-

Add a fixed concentration of forskolin to all wells (except basal control) to stimulate adenylyl cyclase.

-

Incubate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the inhibition of cAMP production against the log concentration of this compound.

-

Calculate the EC₅₀ value (concentration of this compound that produces 50% of the maximal inhibition).

-

Western Blotting for MAPK and Akt Phosphorylation

This protocol is used to detect changes in the phosphorylation status of ERK1/2 and Akt following treatment with this compound.[16][17]

Materials:

-

Immune cells (e.g., macrophages) or CB2-expressing cell lines.

-

Cell culture medium.

-

This compound stock solution.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration.

-

-

Gel Electrophoresis:

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by size through electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the phospho-antibody.

-

Re-probe the same membrane with an antibody against the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phosphorylated protein to total protein for each sample.

-

Conclusion

This compound's mechanism of action on the CB2 receptor is multifaceted, involving selective binding, subsequent modulation of key intracellular signaling pathways including cAMP, MAPK, and PI3K/Akt, and potential interactions with the PPAR system. This intricate signaling cascade underlies the diverse pharmacological effects of this compound, including its anti-inflammatory, analgesic, and neuroprotective properties. The detailed understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development of this compound and other selective CB2 agonists as novel therapeutic agents. The data and protocols presented herein provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound.

References

- 1. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. medicinalgenomics.com [medicinalgenomics.com]

- 4. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]

- 5. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The CB2 Agonist β-Caryophyllene in Male and Female Rats Exposed to a Model of Persistent Inflammatory Pain [usiena-air.unisi.it]

- 8. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound, a Cannabinoid Receptor Type 2 Selective Agonist, in Emotional and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. accurateclinic.com [accurateclinic.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Neuropharmacological Profile of Beta-Caryophyllene: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Beta-caryophyllene (BCP) is a natural bicyclic sesquiterquinoide present in the essential oils of numerous edible plants, including black pepper, cloves, and cannabis.[1][2] Recognized by the Food and Drug Administration (FDA) as a safe food additive, BCP has garnered significant scientific interest for its diverse pharmacological activities, particularly its effects on the nervous system.[2][3] This technical guide provides an in-depth overview of the pharmacological effects of BCP on the nervous system, with a focus on its molecular mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Mechanisms of Action: A Multi-Target Approach

This compound exerts its effects on the nervous system through a multi-target mechanism, primarily involving the modulation of key receptor systems and intracellular signaling cascades.

Cannabinoid Receptor 2 (CB2) Agonism

The most well-characterized mechanism of BCP is its selective agonism of the Cannabinoid Receptor 2 (CB2).[1][4] Unlike the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids, the CB2 receptor is predominantly expressed in peripheral tissues and immune cells, including microglia in the central nervous system (CNS).[4] By activating the CB2 receptor, BCP initiates a cascade of intracellular events that contribute to its neuroprotective and anti-inflammatory properties.[5]

Signaling Pathway of this compound via CB2 Receptor Activation

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Pathway

BCP has been shown to indirectly activate the Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[6][7] The activation of PPARγ by BCP is thought to be a downstream effect of CB2 receptor activation and contributes significantly to its anti-inflammatory effects in the brain by inhibiting pro-inflammatory transcription factors like NF-κB.[8][9]

This compound's Anti-Inflammatory Action via PPARγ

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

Recent studies have implicated the JAK/STAT signaling pathway in the neuroprotective effects of BCP, particularly in the context of Alzheimer's disease.[10][11] BCP has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to a downstream reduction in the expression of β-secretase 1 (BACE1), an enzyme involved in the production of amyloid-beta plaques.[11]

Inhibition of the JAK2/STAT3 Pathway by this compound

Pharmacological Effects on the Nervous System

BCP exhibits a wide range of beneficial effects on the nervous system, including neuroprotection, anti-inflammatory, analgesic, anxiolytic, and antidepressant activities.

Neuroprotective Effects

BCP has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders.

-

Alzheimer's Disease: In a transgenic APP/PS1 mouse model of Alzheimer's disease, oral administration of BCP prevented cognitive impairment and was associated with a reduction in amyloid-beta burden in the hippocampus and cerebral cortex.[3]

-

Parkinson's Disease: In a murine model of Parkinson's disease, BCP treatment showed neuroprotective effects on dopaminergic neurons.[12]

-

Cerebral Ischemia: BCP has been shown to have protective effects in models of cerebral ischemia.[13]

Anti-Neuroinflammatory Effects

The anti-inflammatory properties of BCP are central to its neuroprotective actions. By activating CB2 receptors and the PPARγ pathway, BCP effectively suppresses neuroinflammation.

-

Microglial Activation: BCP has been shown to inhibit the activation of microglia, the resident immune cells of the brain, thereby reducing the production of pro-inflammatory cytokines.[14]

-

Cytokine Reduction: Studies have consistently shown that BCP treatment leads to a significant reduction in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the brain.[8][14]

Analgesic Effects

BCP has demonstrated potent analgesic effects, particularly in models of neuropathic and inflammatory pain.

-

Neuropathic Pain: In animal models of neuropathic pain, BCP has been shown to reduce mechanical allodynia and thermal hyperalgesia.[15]

Anxiolytic and Antidepressant Effects

Preclinical studies suggest that BCP possesses both anxiolytic and antidepressant properties.

-

Anxiety: In rodent models of anxiety, such as the elevated plus-maze, BCP has been shown to increase the time spent in the open arms, indicative of an anxiolytic effect.

-

Depression: In the forced swim test, a common model for screening antidepressant drugs, BCP has been shown to reduce immobility time, suggesting an antidepressant-like effect.[16]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the pharmacological effects of this compound on the nervous system.

Table 1: Neuroprotective and Anti-Inflammatory Effects of this compound

| Animal Model | BCP Dose & Route | Duration | Key Findings | Reference |

| APP/PS1 mice (Alzheimer's) | 48 mg/kg, oral | --- | Reduced amyloid-beta burden, astrogliosis, and microglial activation. Decreased TNF-α and IL-1β mRNA levels. | [3][13] |

| MPTP-induced mice (Parkinson's) | 10 mg/kg, i.p. or oral | --- | Protected dopaminergic neurons in the substantia nigra and striatum. | [12] |

| Rat model of hemiparkinsonism | --- | --- | Decreased expression of NLRP3, caspase-1, and MDA. | [17] |

| Human microglial cells (in vitro) | 10 and 25 µM | 48 hours | Reduced TNF-α and IL-6 release; increased IL-10 secretion. | [14] |

Table 2: Analgesic, Anxiolytic, and Antidepressant Effects of this compound

| Animal Model | BCP Dose & Route | Duration | Behavioral Test | Key Findings | Reference |

| Rat model of neuropathic pain | --- | --- | Von Frey test | Reduced mechanical allodynia. | [15] |

| Mice | --- | --- | Elevated Plus Maze | Increased time in open arms. | [18] |

| Mice | --- | --- | Forced Swim Test | Reduced immobility time. | [16] |

| Doxorubicin-induced chemobrain in rats | 100 mg/kg | --- | Novel Object Recognition | Improved recognition and discrimination indices. | [19] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the neuropharmacological effects of this compound.

Von Frey Test for Mechanical Allodynia

This test is used to assess mechanical sensitivity in rodents.

-

Apparatus: A set of von Frey filaments with calibrated bending forces.

-

Procedure:

-

Acclimatize the animal in a testing chamber with a wire mesh floor for at least 15-30 minutes.[20]

-

Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with enough force to cause it to bend.[15]

-

A positive response is recorded if the animal briskly withdraws, flinches, or licks its paw.[15]

-

The "up-down" method is often used to determine the 50% paw withdrawal threshold.[15]

-

Elevated Plus Maze for Anxiety-Like Behavior

This test is a widely used model for assessing anxiety in rodents.

-

Apparatus: A plus-shaped maze raised above the floor, with two open and two enclosed arms.[21]

-

Procedure:

-

Gently place the animal in the center of the maze, facing an open arm.[22]

-

Allow the animal to explore the maze for a 5-minute period.[1][22]

-

Record the time spent in and the number of entries into the open and closed arms using a video tracking system.[1][18]

-

An increase in the time spent in the open arms is indicative of an anxiolytic effect.[18]

-

Forced Swim Test for Depressive-Like Behavior

This test is a common screening tool for antidepressant compounds.

-

Apparatus: A transparent cylindrical container filled with water.[16]

-

Procedure:

-

Gently place the animal into the cylinder of water (23-25°C).[3]

-

The test duration is typically 6 minutes for mice and a two-day protocol for rats (15-minute pre-test on day 1 and a 5-minute test on day 2).[3][16]

-

Record the duration of immobility, swimming, and climbing behavior.[3]

-

A decrease in immobility time is interpreted as an antidepressant-like effect.[16]

-

Immunohistochemistry for Microglial Activation (Iba1)

This technique is used to visualize and quantify microglial activation in brain tissue.

-

Reagents: Primary antibody against Iba1, fluorescently labeled secondary antibody, blocking solution, and mounting medium.

-

Procedure:

-

Perfuse the animal and fix the brain tissue in 4% paraformaldehyde.[23]

-

Section the brain tissue using a cryostat or vibratome.[23]

-

Incubate the sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.[24]

-

Incubate the sections with the primary anti-Iba1 antibody overnight at 4°C.[23]

-

Wash the sections and incubate with the fluorescently labeled secondary antibody.[23]

-

Mount the sections on slides and visualize using a fluorescence microscope.[23]

-

ELISA for Cytokine Measurement

This assay is used to quantify the levels of cytokines such as TNF-α and IL-6 in brain tissue.

-

Reagents: ELISA kit specific for the cytokine of interest (e.g., rat or mouse TNF-α or IL-6).

-

Procedure:

-

Homogenize brain tissue samples in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

-

Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

-

Adding standards and samples to the wells of a microplate pre-coated with a capture antibody.

-

Incubating to allow the cytokine to bind to the antibody.

-

Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and washing again.

-

Adding a substrate that reacts with the enzyme to produce a color change.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

-

-

Calculate the cytokine concentration in the samples based on a standard curve.

-

Safety and Toxicology

This compound is generally recognized as safe (GRAS) by the FDA for its use as a food additive.[2] Toxicological studies have shown that BCP has a low toxicity profile. A subchronic toxicity study in rats found no significant toxicological manifestations at doses up to 700 mg/kg/day for 90 days.[25][26] Furthermore, BCP is not considered to be genotoxic or a skin sensitizer (B1316253) at current declared levels of use.[27][28]

Conclusion and Future Directions

This compound presents a promising natural compound with a multi-target pharmacological profile that confers significant neuroprotective, anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. Its primary mechanism of action through the selective activation of the CB2 receptor, along with the modulation of the PPARγ and JAK/STAT pathways, makes it an attractive candidate for the development of novel therapeutics for a range of neurological and neuropsychiatric disorders. The favorable safety profile of BCP further enhances its therapeutic potential.

Future research should focus on well-designed clinical trials to validate the preclinical findings in human populations. Further elucidation of the intricate downstream signaling pathways and the potential for synergistic effects with other compounds will also be crucial for optimizing the therapeutic application of this compound in the management of complex nervous system disorders.

References

- 1. Research SOP: STANDARD OPERATING PROCEDURE FOR OPERATION, MAINTENANCE OF ELEVATED PLUS MAZE. [researchsop.com]

- 2. Multi-Target Effects of ß-Caryophyllene and Carnosic Acid at the Crossroads of Mitochondrial Dysfunction and Neurodegeneration: From Oxidative Stress to Microglia-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Caryophyllene modulates the JAK2/STAT3 signaling pathway to downregulate neutrophil extracellular traps and alleviate cerebral ischemia-reperfusion injury | springermedizin.de [springermedizin.de]

- 5. mdpi.com [mdpi.com]

- 6. β-Caryophyllene inhibits dextran sulfate sodium-induced colitis in mice through CB2 receptor activation and PPARγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. β-Caryophyllene Reduces the Inflammatory Phenotype of Periodontal Cells by Targeting CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Caryophyllene Mitigates Collagen Antibody Induced Arthritis (CAIA) in Mice Through a Cross-Talk between CB2 and PPAR-γ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Food Additive β-Caryophyllene Exerts Its Neuroprotective Effects Through the JAK2-STAT3-BACE1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effects of β-Caryophyllene against Dopaminergic Neuron Injury in a Murine Model of Parkinson’s Disease Induced by MPTP [mdpi.com]

- 13. β-Caryophyllene/Hydroxypropyl-β-Cyclodextrin Inclusion Complex Improves Cognitive Deficits in Rats with Vascular Dementia through the Cannabinoid Receptor Type 2 -Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multi-Target Protective Effects of β-Caryophyllene (BCP) at the Intersection of Neuroinflammation and Neurodegeneration | MDPI [mdpi.com]

- 15. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 17. β-Caryophyllene decreases neuroinflammation and exerts neuroprotection of dopaminergic neurons in a model of hemiparkinsonism through inhibition of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 19. This compound, a CB2R Selective Agonist, Protects Against Cognitive Impairment Caused by Neuro-inflammation and Not in Dementia Due to Ageing Induced by Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biomed-easy.com [biomed-easy.com]

- 21. bldeapharmacy.ac.in [bldeapharmacy.ac.in]